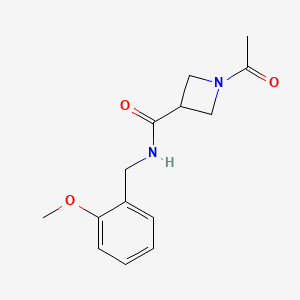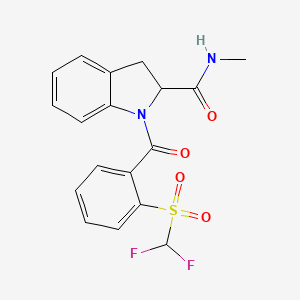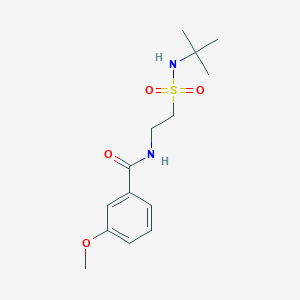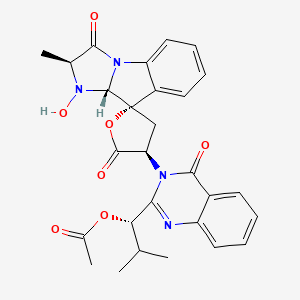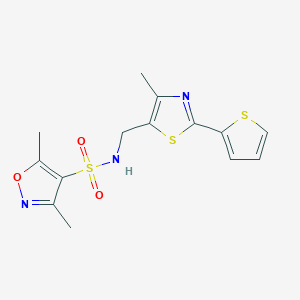
3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups including a thiophene ring, a thiazole ring, an isoxazole ring, and a sulfonamide group . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction . The synthesis of thiazole derivatives often involves the reaction of alpha-haloketones or alpha-haloaldehydes with thioamides or thioureas .科学的研究の応用
Molecular Structure and Tautomeric Behavior
Sulfonamide derivatives, similar in structure to the specified compound, have been explored for their molecular conformations and tautomeric behavior, which are crucial for understanding their pharmaceutical and biological activities. The study of these properties is essential for drug design, as they impact a molecule's interaction with biological targets (Erturk et al., 2016).
Synthesis and Pharmacokinetic Optimization
Sulfonamide-based molecules have been the focus of research aiming to optimize their structural characteristics for better pharmacokinetic properties. Such optimizations include modifications to improve metabolic stability, enhance binding affinity to specific receptors, and reduce clearance rates, making them more effective as pharmacological agents (Humphreys et al., 2003).
Novel Synthetic Approaches
Research into the synthesis of novel sulfonamide derivatives, including those structurally related to the specified compound, highlights the chemical flexibility and potential for creating diverse therapeutic agents. These synthetic pathways allow for the development of compounds with varied biological activities, expanding the scope of sulfonamide applications in medicine (Filimonov et al., 2006).
Antimicrobial and Antibacterial Activity
Several sulfonamide derivatives exhibit significant antibacterial and antimicrobial properties, making them candidates for treating infections. Research into these compounds' bioactivities underscores their potential in addressing resistant strains of bacteria, contributing to the ongoing search for new antibiotics (Gadad et al., 2000).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives are studied for their ability to inhibit various enzymes, such as carbonic anhydrases, which play critical roles in physiological processes. Inhibiting these enzymes can lead to therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer, demonstrating the medical significance of sulfonamide research (Mishra et al., 2016).
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-8-12(22-14(16-8)11-5-4-6-21-11)7-15-23(18,19)13-9(2)17-20-10(13)3/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIKZJBAJABBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)
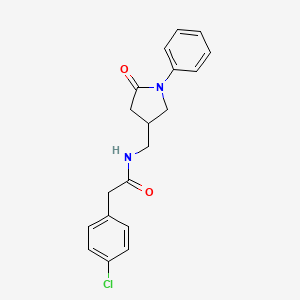
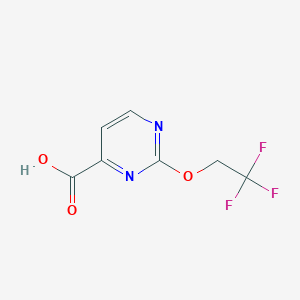
![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)
![2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2450871.png)
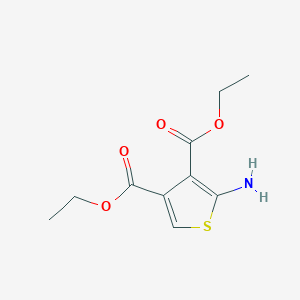


![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)
